methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C26H29N3O6S2 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 543.14977800 g/mol and the complexity rating of the compound is 873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of compounds with structures similar to methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate often involves complex reactions. For example, the cyclization of methyl esters with sulfonyl groups in the presence of bases can lead to the formation of anilides of hydroxy-dihydroquinoline sulfonic acid, showcasing the reactivity of such compounds under basic conditions (Ukrainets et al., 2014).
Potential Biological Activities
Compounds with structural features similar to the specified chemical have been synthesized and tested for their biological activities. For instance, derivatives of thiophene carboxylate have been synthesized and shown to possess antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Faty et al., 2010).
Applications in Material Science
The introduction of sulfonyl and related groups into compounds can significantly affect their physical and chemical properties, making them suitable for applications in material science. For example, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions have been developed, demonstrating the utility of sulfonated compounds in environmental applications (Liu et al., 2012).
Pharmaceutical Research
While the direct application of this compound in pharmaceuticals is not explicitly documented, the structural motifs present in this compound are reminiscent of those found in various pharmaceutical agents. Research on compounds with piperazine and sulfonyl groups has explored their potential as receptor antagonists, indicating a possible avenue for the development of new therapeutics (Yoon et al., 2008).
Properties
IUPAC Name |
methyl 2-[[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S2/c1-18-4-6-19(7-5-18)22-17-36-25(24(22)26(31)35-3)27-23(30)16-28-12-14-29(15-13-28)37(32,33)21-10-8-20(34-2)9-11-21/h4-11,17H,12-16H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOXKIYLWPRIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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